

Application Notes and Protocols for a Ceralasertib and Olaparib Synergy Study

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Compound of Interest

Compound Name: Ceralasertib formate

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Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells use to detect and repair damaged DNA, thereby maintaining genomic stability.[1] Cancer cells often have defects in DDR pathways, making them reliant on the remaining intact pathways for survival. This dependency creates a vulnerability that can be exploited therapeutically through the concept of synthetic lethality.

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2][3][4] ATR is a master regulator of the DDR, primarily activated by single-stranded DNA (ssDNA) that forms at stalled DNA replication forks or during the processing of other DNA lesions.[5][6][7] By inhibiting ATR, Ceralasertib prevents the cell from arresting its cycle to repair DNA damage, leading to an accumulation of DNA damage and cell death, particularly in cells with high replication stress.[2][8]

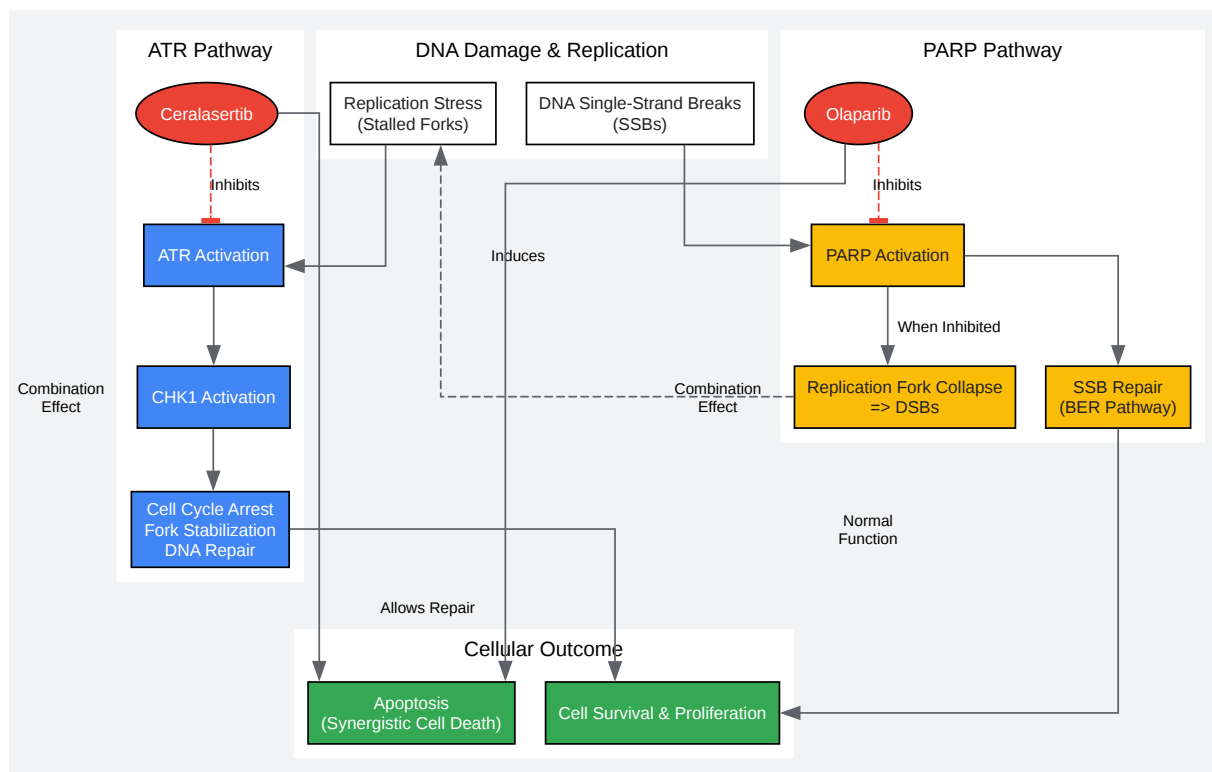
Olaparib (Lynparza) is a Poly (ADP-ribose) polymerase (PARP) inhibitor.[9][10] PARP enzymes, particularly PARP-1, are crucial for repairing DNA single-strand breaks (SSBs).[11] [12] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic DNA double-strand breaks (DSBs).[13] In cancer cells with defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, resulting in cell death through synthetic lethality.[10] [14]

The combination of Ceralasertib and Olaparib is based on a strong preclinical and clinical rationale.^[15] By simultaneously blocking two critical DDR pathways, the combination is expected to induce a level of DNA damage that is insurmountable even for cancer cells with proficient HR. Olaparib-induced PARP trapping and subsequent replication fork collapse generates the ssDNA needed to activate the ATR pathway.^[16] The concurrent inhibition of ATR by Ceralasertib prevents the stabilization and repair of these stalled forks, leading to synergistic cancer cell death.^{[15][17]} This combination has shown promising clinical activity in various cancers, including ovarian, prostate, and osteosarcoma.^{[18][19][20]}

These application notes provide a comprehensive guide and detailed protocols for setting up and executing an in vitro and in vivo synergy study to evaluate the combination of Ceralasertib and Olaparib.

Signaling Pathways: ATR and PARP in the DNA Damage Response

ATR and PARP are key kinases in the DDR network. PARP1 rapidly detects and binds to SSBs, synthesizing Poly(ADP-ribose) (PAR) chains to recruit other DNA repair factors.^{[12][21]} ATR, in partnership with its regulatory protein ATRIP, is recruited to RPA-coated ssDNA, a common feature of replication stress.^[1] Activated ATR then phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.^[6] The inhibition of both pathways simultaneously overwhelms the cell's repair capacity.



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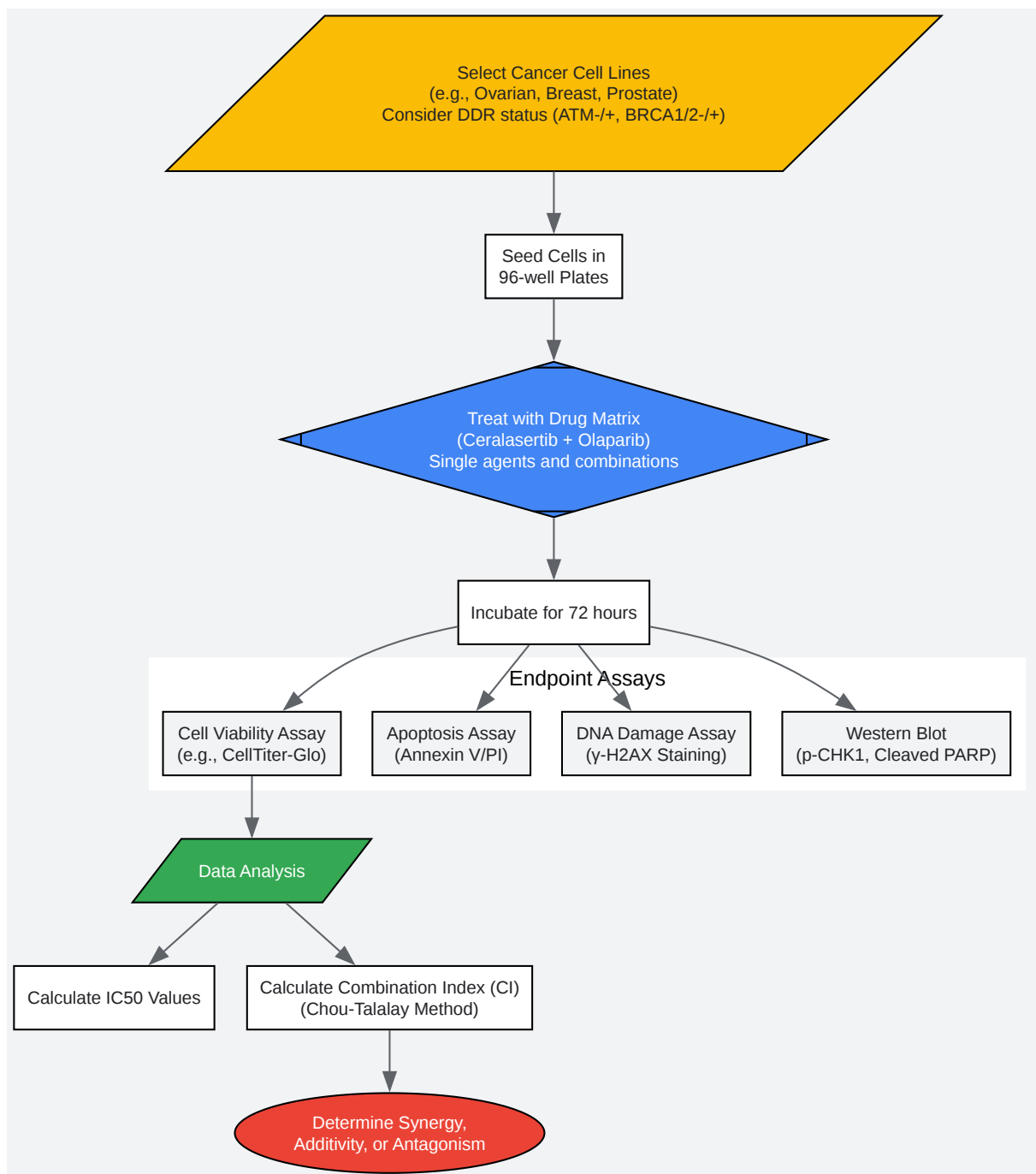
Caption: ATR and PARP signaling in the DNA Damage Response.

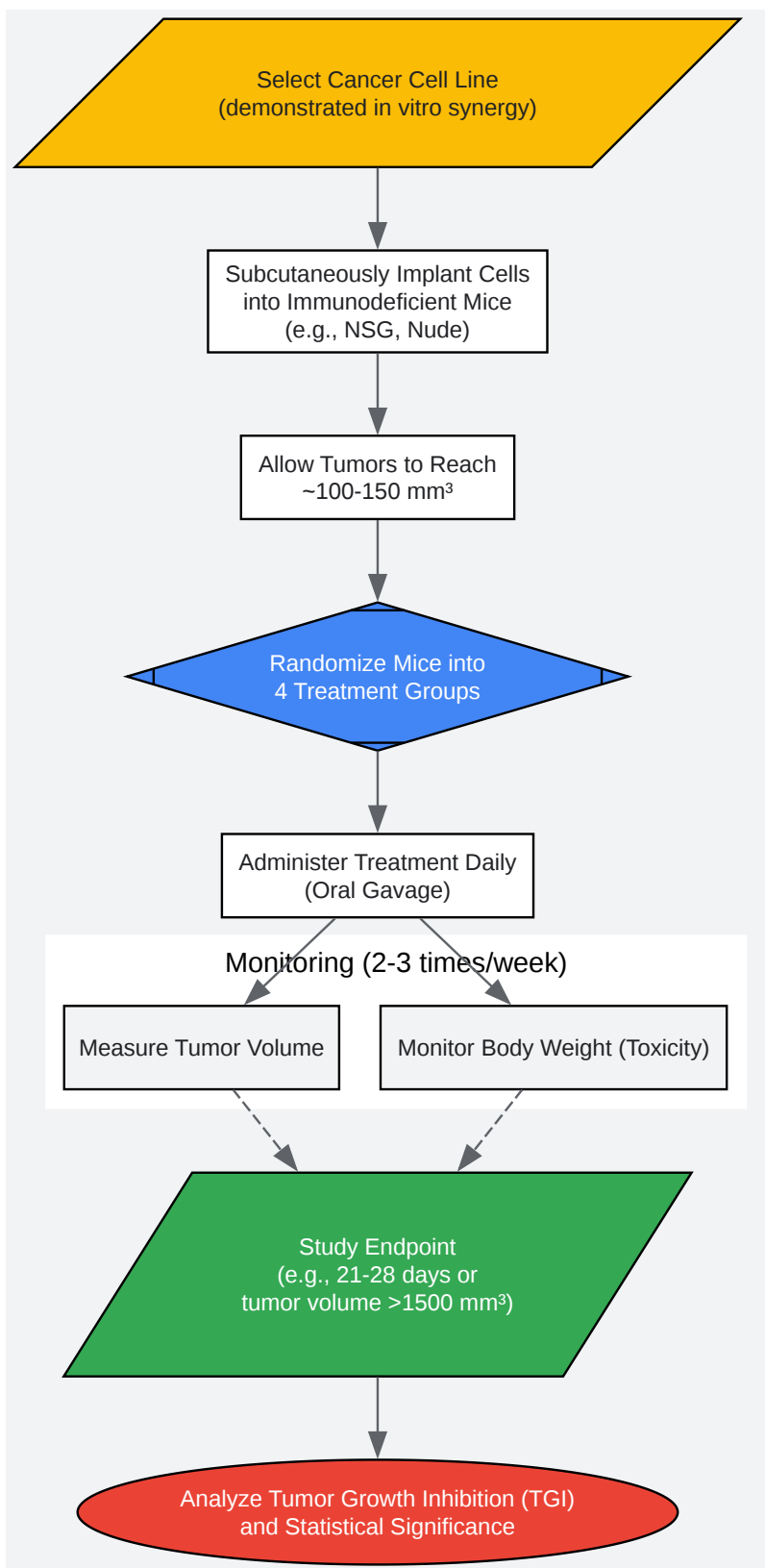
Experimental Design and Protocols

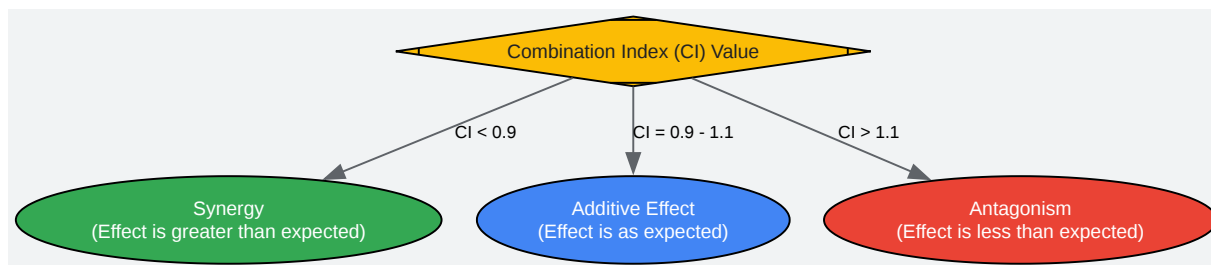
A successful synergy study requires a multi-faceted approach, starting with in vitro assays to establish synergy and moving to in vivo models for validation.

Part 1: In Vitro Synergy Assessment

The initial phase focuses on determining the synergistic interaction between Ceralasertib and Olaparib in a panel of cancer cell lines.







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